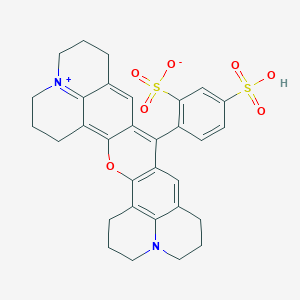

Sulforhodamine 101

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of Sulforhodamine 101 is C31H30N2O7S2 . It has a molar mass of 606.71 g/mol .Physical And Chemical Properties Analysis

This compound is a water-soluble, nonfixable red fluorescent polar tracer . It has excitation/emission maxima at approximately 586/605 nm .Wissenschaftliche Forschungsanwendungen

Markierung von Astrozyten in der Gehirnbildgebung

SR101 wird häufig als spezifischer Marker für Astroglia im Neocortex verwendet. Es wird häufig in Studien zur Gehirnbildgebung eingesetzt, um Astrozyten zu markieren, die eine Art von Gliazellen sind, die im Gehirn und Rückenmark vorkommen .

Quantitative Polymerase-Kettenreaktion (PCR)

Forscher verwenden SR101, um Astrozyten in Gewebeproben zu markieren, die dann mit quantitativer PCR analysiert werden. Dies hilft bei der Bestimmung des Grades der Desintegration in der Gewebeprobe .

Entwicklung von Radiotracern zur Detektion von Astrozytose

Ein Sulfonamid-Derivat von SR101, das mit 18F (Fluor-18) markiert ist, wurde als neuer Radiotracer entwickelt. Diese Verbindung, bekannt als SR101 N-(3-[18F]Fluorpropyl)sulfonamid ([18F]2B-SRF101), wird zur Detektion von Astrozytose verwendet, einer abnormalen Zunahme der Anzahl von Astrozyten, die typischerweise mit Hirnschäden einhergeht .

Durchflusszytometrie

Seit 1978 wird SR101 aufgrund seiner Fluoreszenzeigenschaften in der Durchflusszytometrie eingesetzt. Es hilft bei der Identifizierung und Sortierung verschiedener Zelltypen basierend auf ihren spezifischen Eigenschaften .

Markierung von Synapsen und Neuronen

SR101 wurde verwendet, um aktive Synapsen sowie Neuronen und Astrozyten in intakten Präparaten zu markieren, was die Untersuchung neuronaler Netzwerke und Gehirnfunktionen unterstützt .

Einschränkungen und biologische Bewertung

Obwohl SR101 ein wertvolles Werkzeug für Biowissenschaftler ist, ist es wichtig, sich seiner Grenzen bewusst zu sein. Es wurden Untersuchungen durchgeführt, um die möglichen Auswirkungen von SR101 auf die Zellfunktion zu verstehen und seine biologischen Auswirkungen bei der Verwendung als Gehirnbildgebungswerkzeug zu beurteilen

Wirkmechanismus

Target of Action

Sulforhodamine 101 (SR101) is a preferential marker for astrocytes, a type of glial cell in the brain . It is widely used in 2-photon microscopy experiments for labeling astrocytes . In addition to astrocytes, SR101 can also label myelinating oligodendrocytes .

Mode of Action

SR101 is applied topically to the exposed cortex, where it is taken up by astrocytes . It diffuses through the astrocyte syncytium via gap junctions, brightly labeling astrocyte somata, processes, and perivascular end-feet . SR101 has been used in combination with loading of chemical Ca2+ indicators such as Oregon Green 488 BAPTA-1 AM to unambiguously distinguish between neuronal and astrocytic Ca2+ signals .

Biochemical Pathways

SR101 has been reported to affect excitability of neurons . In hippocampal slices, pyramidal CA1 neurons showed long-term potentiation of intrinsic excitability and enhanced synaptic efficacy following a short period of SR101 application . The increased excitability was a consequence of lowering the threshold for evoking action potentials .

Pharmacokinetics

It is known that sr101 is a water-soluble compound . It is applied topically and taken up by astrocytes, diffusing through the astrocyte syncytium

Result of Action

Topical loading of two commonly used SR101 concentrations, 100 μM and 250 μM when incubated for 10 min, can induce seizure-like local field potential (LFP) activity in both anaesthetized and awake mouse sensori-motor cortex . This cortical seizure-like activity develops in less than ten minutes following topical loading . When applied longer, these neuronal discharges reliably evoke contralateral hindlimb muscle contractions .

Action Environment

The action of SR101 can be influenced by its concentration. Therefore, to label astrocytes with SR101, concentrations no higher than 50 μM should be used for in vivo experiments .

Zukünftige Richtungen

Sulforhodamine 101 has been suggested for use in detecting astrocytosis . A study has reported the synthesis of a sulfonamide derivative of this compound, labeled with 18F, namely SR101 N-(3-[18 F]Fluoropropyl) sulfonamide ([18 F]2B-SRF101), as a potential astrocyte tracer . This suggests that this compound and its derivatives could have promising applications in neurological research .

Biochemische Analyse

Biochemical Properties

Sulforhodamine 101 is known to interact with various biomolecules. It has been identified as a marker for astroglia in the neocortex . It is also used as a polar tracer for the studies of neuronal cell morphology and cell-cell communications .

Cellular Effects

This compound has been reported to have significant effects on various types of cells and cellular processes. It can label astrocytes and myelinating oligodendrocytes . It has also been reported to affect the excitability of neurons . In hippocampal slices, pyramidal CA1 neurons showed long-term potentiation of intrinsic excitability and enhanced synaptic efficacy following a short period of this compound application .

Molecular Mechanism

It is believed to be actively transported into astrocytes via an organic anion-transporting polypeptide . It has been suggested that the competition of this compound with the natural uptake of sulfated neurosteroids can change neuronal activity by enhancement of NMDA-receptors and inhibition of GABA A -receptors .

Temporal Effects in Laboratory Settings

This compound has been reported to induce long-term potentiation of intrinsic excitability and synaptic efficacy in hippocampal CA1 pyramidal neurons . This effect develops within less than ten minutes following cortical exposure to this compound

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. It has been reported that this compound can induce cortical seizure-like activity at concentrations commonly used . Therefore, it is suggested that concentrations no higher than 50 μM should be used for in vivo experiments .

Metabolic Pathways

It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Transport and Distribution

This compound is believed to be actively transported into astrocytes via an organic anion-transporting polypeptide

Subcellular Localization

It is known to be used for investigating neuronal morphology and preparing fluorescent liposomes , suggesting that it may localize to various subcellular compartments

Eigenschaften

IUPAC Name |

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-sulfobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O7S2/c34-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-32-13-3-7-22(28(18)32)30(24)40-31-23-8-4-14-33-12-2-6-19(29(23)33)16-25(27)31/h9-10,15-17H,1-8,11-14H2,(H-,34,35,36,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIVODZMVVUETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)O)S(=O)(=O)[O-])CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922157 | |

| Record name | 1H,5H,11H,15H-Xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium, 9-(2,4-disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Sulforhodamine 101 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

60311-02-6 | |

| Record name | Sulforhodamine 101 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60311-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulforhodamine 101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060311026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium, 9-(2,4-disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H,15H-Xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium, 9-(2,4-disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen 9-(2,4-disulphonatophenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Sulforhodamine 101 (SR101) is widely recognized for its ability to label astrocytes, a type of glial cell in the central nervous system. While the exact mechanism of SR101 uptake into astrocytes is not fully understood, research suggests it involves active transport mechanisms rather than passive diffusion. [] Studies have shown that SR101 uptake in hippocampal astrocytes is significantly reduced by substrates of organic anion transport polypeptides (OATPs), such as estrone-3-sulfate and dehydroepiandrosterone sulfate, indicating the involvement of OATPs in its cellular uptake. [] This active uptake mechanism makes SR101 a valuable tool for studying astrocyte function in various experimental settings. []

A: this compound exhibits unique spectroscopic properties that make it suitable for various applications. For instance, its maximum absorption wavelength closely matches the emission wavelength of a Helium-Neon laser operating at 594 nm. [] Additionally, research has explored its use as a donor molecule in Förster resonance energy transfer (FRET) systems. In a study using a tetraphenylethene-based metal-organic cage as the host donor, SR101 acted as an efficient acceptor molecule, achieving energy transfer efficiencies of up to 82.4% with eosin Y. []

A: this compound demonstrates versatility in its applications and exhibits compatibility with various materials and stability under different conditions. For example, SR101 has been successfully incorporated into commercial polyurethane compounds to create solid-state active media for lasers. These SR101-doped polyurethane matrices have demonstrated lasing with an efficiency of 26% and a pulse energy of 76 mJ when subjected to microsecond transverse pumping at a wavelength of 587 nm. [, ] Furthermore, the material exhibits a service life of 2500 pulses before the output energy decreases by 50% under excitation with 0.3 J cm−2 pulses. [, ]

A: While this compound is not typically known for its catalytic properties, research has explored its utility in systems designed for photocatalysis. One study showcased the potential of a host-guest complex, Zn-1⊃EY, formed by encapsulating eosin Y (EY) within a cationic tetraphenylethene-based emissive cage-like host (Zn-1). [] This complex, leveraging the efficient FRET between Zn-1 and EY, effectively catalyzed the dehalogenation of α-bromoacetophenone upon light irradiation. []

A: Although specific details regarding computational chemistry studies on this compound are limited in the provided research, it's worth noting that computational tools have been instrumental in understanding the properties and behavior of similar dye molecules. For instance, theoretical models like Fermi's golden rule have been employed to describe the spontaneous emission process in dyes. This approach considers the impact of the surrounding dielectric medium on both the local electromagnetic field and the density of available photon modes. []

A: Research has explored the development of SR101 derivatives with enhanced properties. A notable example is the synthesis of Texas Red-X succinimidyl ester (TR-X-SE), a more stable and efficient alternative to the commonly used Texas Red sulfonyl chloride (TR-SC). [] TR-X-SE, incorporating a succinimidyl ester at the end of the aliphatic chain spacer, demonstrates improved stability against hydrolysis, enhanced conjugation efficiency, and reduced protein precipitation during conjugation and storage. []

A: The stability of this compound has been a subject of research, especially when used as a labeling agent. Studies have shown that incorporating a spacer group, such as an aminohexanoic acid sulfonamide, between this compound and a reactive group like sulfonyl chloride significantly improves its stability and labeling efficiency. [] This modification reduces hydrolysis, allowing for higher conjugation yields and better protein stability during storage. []

A: this compound research exemplifies interdisciplinary collaboration, bridging fields such as chemistry, materials science, and biology. Its use as a fluorescent probe in biological systems has driven the development of novel imaging techniques and tools for studying cellular processes. [, ] Furthermore, its incorporation into polymer matrices for laser applications highlights its significance in materials science and photonics. [, ] The continued exploration of SR101 in diverse fields holds promise for further advancements and discoveries.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.